molecular formula C11H10N4O3 B15092183 Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- CAS No. 100008-89-7

Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)-

Cat. No.: B15092183
CAS No.: 100008-89-7
M. Wt: 246.22 g/mol
InChI Key: XEWFPQXTWQUZQA-UHFFFAOYSA-N
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Description

Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- is an organic compound that belongs to the class of phenols and pyrimidines. This compound is characterized by the presence of a phenol group attached to a pyrimidine ring, which is further substituted with amino, methyl, and nitro groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by amination and subsequent cyclization to form the pyrimidine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenols and pyrimidines.

Scientific Research Applications

Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- can be compared with other similar compounds, such as:

    2-Amino-5-nitrophenol: Shares the nitro and amino groups but lacks the pyrimidine ring.

    2-Amino-4-nitrophenol: Similar structure but different substitution pattern on the phenol ring.

    2-Methyl-6-nitrophenol: Contains a methyl and nitro group but lacks the amino group and pyrimidine ring.

The uniqueness of Phenol, 2-(2-amino-6-methyl-5-nitro-4-pyrimidinyl)- lies in its combined phenol and pyrimidine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

100008-89-7

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

2-(2-amino-6-methyl-5-nitropyrimidin-4-yl)phenol

InChI

InChI=1S/C11H10N4O3/c1-6-10(15(17)18)9(14-11(12)13-6)7-4-2-3-5-8(7)16/h2-5,16H,1H3,(H2,12,13,14)

InChI Key

XEWFPQXTWQUZQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=CC=CC=C2O)[N+](=O)[O-]

Origin of Product

United States

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